6'-O-Galloylalbiflorin

Description

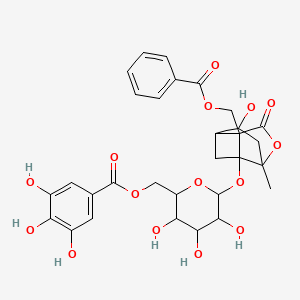

6'-O-Galloylalbiflorin (CAS: 929042-36-4) is a monoterpene glycoside derivative isolated from the roots of Paeonia lactiflora (white peony), a plant widely used in traditional Chinese medicine . Its molecular formula is C₃₀H₃₂O₁₅, with a molecular weight of 632.56–632.57 . Structurally, it consists of an albiflorin core (a tricyclic monoterpene glycoside) esterified with a galloyl group at the 6'-position of the glucose moiety .

Properties

Molecular Formula |

C30H32O15 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

[6-[[9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |

InChI Key |

NKYKOCKNAQIWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Galloylalbiflorin typically involves the esterification of albiflorin with gallic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the galloyl ester at the 6’ position of albiflorin .

Industrial Production Methods: Industrial production of 6’-O-Galloylalbiflorin is primarily achieved through extraction from the roots of Paeonia lactiflora. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6’-O-Galloylalbiflorin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the galloyl moiety can be oxidized to form quinones.

Reduction: The carbonyl group in the lactone ring can be reduced to form the corresponding alcohol.

Substitution: The ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

6’-O-Galloylalbiflorin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6’-O-Galloylalbiflorin involves its interaction with androgen receptors. It acts as an antagonist, inhibiting the biosynthesis or actions of androgens. This inhibition can prevent the proliferation of androgen-dependent cells, making it a potential candidate for cancer therapy . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder .

- Purity : ≥98% (determined by HPLC) .

- Pharmacological Activity : Acts as a competitive androgen receptor (AR) antagonist, inhibiting testosterone and dihydrotestosterone (DHT)-induced AR activation .

- Applications : Used in pharmaceutical research for anti-androgenic therapies and hormone-related disorder studies .

Comparison with Similar Compounds

The biological activity and chemical properties of 6'-O-Galloylalbiflorin are influenced by its structural features, particularly the position and type of acyl groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs from Paeonia lactiflora

Table 1: Structural and Functional Comparison

Key Observations:

Positional Isomerism: The anti-androgenic activity of this compound is attributed to the 6'-galloyl substitution, which optimizes steric interactions with the AR ligand-binding domain. In contrast, 4-O-Galloylalbiflorin (galloyl at 4'-position) shows weaker binding due to altered spatial orientation . 6'-O-Galloylpaeoniflorin, a positional isomer of albiflorin, exhibits divergent bioactivity (e.g., hepatoprotective effects) due to differences in the monoterpene core structure .

Role of the Galloyl Group :

- The galloyl moiety enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. Albiflorin, lacking this group, shows minimal anti-androgenic activity .

Functional Analogs in Anti-Androgen Research

Table 2: Anti-Androgenic Activity Comparison

Key Findings:

- This compound demonstrates 3-fold higher potency than pentagalloylglucose, likely due to its monoterpene backbone enabling deeper penetration into the AR binding pocket .

- Compared to synthetic AR antagonists like bicalutamide, this compound has lower potency but offers fewer off-target effects, making it a candidate for natural anti-androgen therapies .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Significance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.